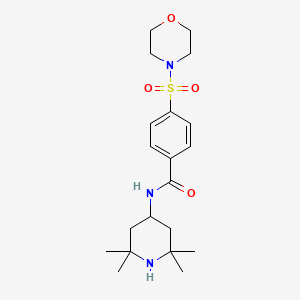

2-Methyl-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

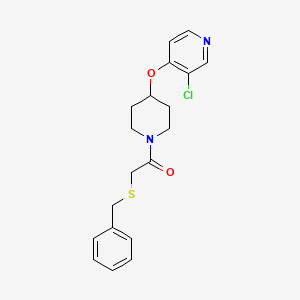

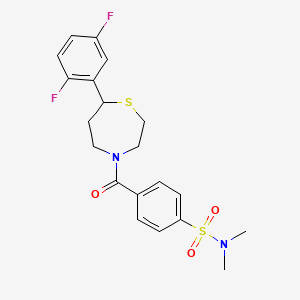

2-Methyl-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)propan-1-one is also known as α-PiHP, a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring. In the crystal, molecules are connected via weak C-H⋯O hydrogen bonds, forming chains along the c-axis direction . The conformation of the five-membered ring is an envelope, with one of the ring C atoms adjacent to the ring N atom as the flap atom .Scientific Research Applications

Organocatalysis in Asymmetric Synthesis

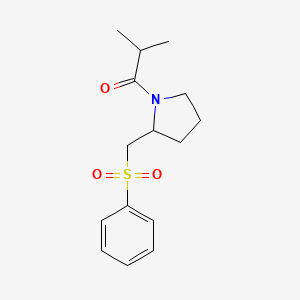

A compound closely related to 2-Methyl-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)propan-1-one, namely (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, has been utilized as an efficient organocatalyst in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This process facilitates the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, demonstrating the compound's potential in facilitating organocatalytic reactions (K. Singh et al., 2013).

Medicinal Chemistry and Receptor Studies

Although the focus is to exclude drug-related information, it's noteworthy that derivatives of the compound have been explored in pharmacological studies, particularly targeting κ-opioid receptors. Such studies shed light on the compound's versatility in medicinal chemistry, notwithstanding the specifics of drug effects and dosages being beyond the scope here (S. Grimwood et al., 2011).

Synthesis of Heterocyclic Compounds

Compounds structurally similar to this compound have been instrumental in the synthesis of heterocyclic compounds, showcasing their utility in organic synthesis. For instance, their use in the synthesis of polysubstituted 4H-pyran derivatives and their evaluation for anticancer activity highlights the broad applicability in synthesizing biologically active molecules with potential therapeutic applications (S. Hadiyal et al., 2020).

Ionic Liquids and Material Science

In the realm of materials science, related pyrrolidinium-based compounds have been examined as components of ionic liquids, with studies focusing on their physicochemical properties such as ionic conductivity and phase behavior. This research highlights the potential of such compounds in the development of novel materials with applications ranging from electrolytes in energy storage devices to solvents in chemical synthesis (A. Martinelli et al., 2009).

Safety and Hazards

α-PiHP is a synthetic cathinone with effects similar to other synthetic cathinones and other psychostimulants, such as methamphetamine, that are listed under Schedule II of the Convention on Psychotropic Substances of 1971 . Seizures of α-PiHP have been described in multiple countries in three regions . α-PiHP has been identified in a number of serious adverse events and drug-related deaths .

Properties

IUPAC Name |

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-12(2)15(17)16-10-6-7-13(16)11-20(18,19)14-8-4-3-5-9-14/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVAZDVQRFFRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2643147.png)

![2-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2643148.png)

![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2643152.png)

![6-(4-Methoxyphenyl)-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2643153.png)

![[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2643158.png)